molecular formula C19H16N6O B11144300 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone

1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11144300
M. Wt: 344.4 g/mol
InChI Key: PWKCGSKBFBIMRV-UHFFFAOYSA-N
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Description

The compound 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone (referred to as the target compound) is a pyridoindole-based methanone derivative with a tetrazole-substituted phenyl ring. Its molecular formula is C₂₀H₁₇FN₆O₂, and its molecular weight is 392.39 . The compound is synthesized via coupling reactions involving pyridoindole precursors and carboxylic acid derivatives, followed by purification using preparative HPLC or chiral separation techniques .

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl-[4-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C19H16N6O/c26-19(13-5-7-14(8-6-13)25-12-20-22-23-25)24-10-9-18-16(11-24)15-3-1-2-4-17(15)21-18/h1-8,12,21H,9-11H2

InChI Key

PWKCGSKBFBIMRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)N5C=NN=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridoindole Core: This step involves the cyclization of an appropriate precursor, such as a substituted phenylhydrazine, with a ketone or aldehyde under acidic conditions to form the pyridoindole core.

    Introduction of the Tetrazole Group: The tetrazole moiety can be introduced via a cycloaddition reaction between an azide and a nitrile group, often facilitated by a catalyst such as copper(I) iodide.

    Final Coupling: The final step involves coupling the pyridoindole core with the tetrazole-substituted phenyl group using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, where nucleophiles such as amines or thiols replace the tetrazole group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of neurodegenerative diseases, it may inhibit the aggregation of tau proteins, thereby preventing the formation of neurofibrillary tangles . In cancer, it may interfere with cell proliferation pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of pyridoindole-methanone derivatives, which exhibit structural diversity in their substituents and biological activities. Below is a detailed comparison with structurally and functionally related compounds:

Key Observations :

Substituent Impact on Bioactivity :

  • Trifluoromethylpyrazole derivatives (e.g., compounds 33 , 13 , 30 ) exhibit enhanced lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group, which may improve target binding .
  • The tetrazole group in the target compound offers hydrogen-bonding capabilities similar to carboxylic acids but with improved resistance to enzymatic degradation .

Synthetic Accessibility: Yields for trifluoromethylpyrazole derivatives range from 22% to 50%, depending on purification methods (e.g., silica gel chromatography vs. chiral HPLC) .

Spectral Consistency :

  • All compounds show HRMS data within 0.0005–0.0010 Da of theoretical values, confirming structural integrity .

Table 2: Metabolic and Stability Comparison

Compound Name Metabolic Stability (Microsomes) Major Metabolites Key Functional Group Vulnerabilities Source
Target Compound Not reported N/A Tetrazole ring (stable)
1-(6,7-Dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one (G022) Low (mouse/human microsomes) O-Demethylation product Methoxy group
(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (13) Not reported N/A Methoxy group (potential demethylation)

Key Observations :

  • Methoxy-substituted analogs (e.g., G022 ) undergo rapid O-demethylation , reducing their metabolic stability .
  • The tetrazole group in the target compound likely confers greater resistance to oxidative metabolism compared to methoxy or CF₃ groups .

Biological Activity

Overview

1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a pyridoindole core and a tetrazole moiety, which are known to enhance various pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N6O\text{C}_{19}\text{H}_{18}\text{N}_{6}\text{O}

This structure includes:

  • A pyridoindole scaffold
  • A tetrazole substituent that may contribute to its biological activity

Anticancer Activity

Research has indicated that compounds containing the pyridoindole and tetrazole moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including:

  • HepG2 (human liver carcinoma)
  • MCF-7 (human breast adenocarcinoma)

In one study, the cytotoxicity of related compounds was evaluated using the MTT assay, demonstrating that certain derivatives led to a substantial decrease in cell viability at concentrations as low as 25 µM .

CompoundCell LineConcentration (µM)Cell Viability (%)
7aCCRF-CEM250
7dCCRF-CEM25~10
-MCF-750~34

Antimicrobial Activity

The incorporation of the tetrazole moiety into compounds has been linked to enhanced antimicrobial activity. Studies have shown that derivatives exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

The mechanism by which these compounds exert their biological effects is believed to involve interaction with specific molecular targets within cells. The indole structure is known to modulate various receptors and enzymes, potentially leading to altered cellular processes. For example:

  • Inhibition of Enzymes : Related compounds have shown inhibition of phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research on SAR indicates that electron-withdrawing groups at certain positions on the tetrazole enhance potency. Compounds with para-substituents tend to exhibit better biological activity compared to those with ortho or meta substitutions .

Toxicity Studies

Toxicity assessments on animal models have indicated that certain derivatives are non-toxic at doses up to 100 mg/kg over a period of 28 days, suggesting a favorable safety profile for potential therapeutic applications .

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